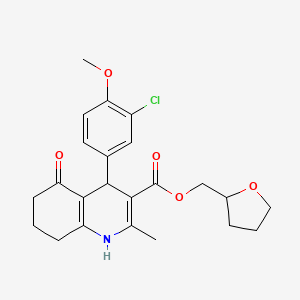

tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C23H26ClNO5 and its molecular weight is 431.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 431.1499506 g/mol and the complexity rating of the compound is 761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Efficient synthesis methods have been explored for compounds similar to tetrahydro-2-furanylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. For example, a study reported the successful synthesis of quinoxaline derivatives using Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions (Besharati-Seidani et al., 2016). Another study synthesized novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showcasing their potential as antimicrobial agents (Agui et al., 1977).

Chemical Properties and Reactions

Various studies have focused on the chemical properties and reactions of related quinoline derivatives. One such research involved the synthesis of condensed pyridine bases and the exploration of their chemical structures (Tolkunov et al., 1994). Additionally, another study explored the synthesis and ring transformations of spiro-cyclobutene quinoxalines, providing insight into the reactivity and structural transformations of these compounds (Kurasawa et al., 1984).

Applications in Biological Studies

Several quinoline derivatives have been studied for their biological applications. A study on hypervalent iodine(III)-mediated oxidative acetoxylation of 2-methoxyphenols provided a methodology for synthesizing indole and quinoline derivatives, hinting at their potential use in pharmaceutical synthesis (Quideau et al., 2001). Another research focused on the synthesis and evaluation of quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents, highlighting the therapeutic potential of these compounds (Jaso et al., 2005).

Catalysis and Ligand Design

In the field of catalysis, research on rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has been conducted. This study provides insights into the design and application of novel ligands in asymmetric synthesis (Imamoto et al., 2012).

Fluorescent Sensors and Kinase Inhibitors

This compound and its analogs have potential applications in developing fluorescent sensors and kinase inhibitors. A study on methoxy-substituted TQEN derivatives as fluorescent zinc sensors illustrates the potential of quinoline derivatives in biological sensing (Mikata et al., 2006). Additionally, the discovery of novel quinoline derivatives as c-Met kinase inhibitors demonstrates their applicability in cancer treatment (Li et al., 2013).

Eigenschaften

IUPAC Name |

oxolan-2-ylmethyl 4-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClNO5/c1-13-20(23(27)30-12-15-5-4-10-29-15)21(14-8-9-19(28-2)16(24)11-14)22-17(25-13)6-3-7-18(22)26/h8-9,11,15,21,25H,3-7,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYLEOBGZZGQAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)Cl)C(=O)OCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)